molecular formula C17H10Cl2N4O3 B032029 4-Dechloro-4-hydroxy Diclazuril CAS No. 112206-71-0

4-Dechloro-4-hydroxy Diclazuril

Cat. No.: B032029
CAS No.: 112206-71-0
M. Wt: 389.2 g/mol
InChI Key: WYWOPPZPCDNOMO-UHFFFAOYSA-N
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Description

(2,6-Dichloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl)(4-hydroxyphenyl)acetonitrile is a complex organic compound that features a combination of aromatic rings, nitrile groups, and triazine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dichloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl)(4-hydroxyphenyl)acetonitrile typically involves multi-step organic reactions. The process may start with the preparation of the triazine ring, followed by the introduction of the dichloro and hydroxyphenyl groups. The nitrile group is usually introduced in the final steps. Common reagents used in these reactions include chlorinating agents, nitrile precursors, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dichloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl)(4-hydroxyphenyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitrile groups to amines.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (2,6-Dichloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl)(4-hydroxyphenyl)acetonitrile is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and materials.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential therapeutic properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug development or as a probe in biochemical studies.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity also makes it useful in various chemical processes and manufacturing applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2,6-Dichloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl)(4-hydroxyphenyl)acetonitrile include other triazine derivatives and nitrile-containing aromatic compounds. Examples include:

  • (2,4-Dichloro-6-(4-hydroxyphenyl)-1,3,5-triazine)
  • (4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl)acetonitrile

Uniqueness

What sets (2,6-Dichloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl)(4-hydroxyphenyl)acetonitrile apart is its specific combination of functional groups and structural features. This unique arrangement can lead to distinct reactivity and properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-hydroxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2N4O3/c18-13-5-10(23-17(26)22-15(25)8-21-23)6-14(19)16(13)12(7-20)9-1-3-11(24)4-2-9/h1-6,8,12,24H,(H,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWOPPZPCDNOMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112206-71-0
Record name (2,6-Dichloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl)(4-hydroxyphenyl)acetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112206710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,6-DICHLORO-4-(3,5-DIOXO-4,5-DIHYDRO-1,2,4-TRIAZIN-2(3H)-YL)PHENYL)(4-HYDROXYPHENYL)ACETONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AL04X3I8X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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